2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Aminoacetyl Group: The aminoacetyl group is introduced via acylation reactions. This step often requires the use of protecting groups to ensure selective acylation.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine derivatives and carboxylic acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Aminoacetyl)amino]acetic Acid (Diglycine; N-Glycylglycine)
- 2-[(2-Aminoacetyl)amino]-3-methylbutanoic Acid (Glycyl-l-valine)
- (2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoic Acid (Glycyl-l-leucine)
Uniqueness
Compared to these similar compounds, 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride stands out due to its benzothiophene core. This structural feature imparts unique chemical and biological properties, such as enhanced stability and specific interactions with biological targets, which are not observed in simpler amino acid derivatives.
Biological Activity
The compound 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide; hydrochloride is a derivative of benzothiophene that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H14N2OS·HCl
- Molecular Weight : 246.75 g/mol
- IUPAC Name : 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Structural Characteristics
The presence of the benzothiophene moiety contributes to the compound's unique pharmacological profile. The amino group and carboxamide functionalities are critical for its interaction with biological targets.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiophene exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Properties : Some derivatives have been explored for their potential in cancer therapy. They may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several benzothiophene derivatives and found that compounds similar to 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Research
Research conducted by International Journal of Cancer reported that certain benzothiophene derivatives induced apoptosis in human cancer cell lines. The study highlighted the role of the compound in activating caspase pathways, which are crucial for programmed cell death .
Anti-inflammatory Studies
A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .
Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell wall synthesis | |
Anticancer | Induction of apoptosis via caspase activation | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Structure-Activity Relationship (SAR)
Compound Variation | Biological Activity | Notes |
---|---|---|
Benzothiophene Derivative A | High antimicrobial | Effective against Gram-positive bacteria |
Benzothiophene Derivative B | Moderate anticancer | Selective for breast cancer cells |
Benzothiophene Derivative C | Strong anti-inflammatory | Reduced cytokine levels significantly |
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S.ClH/c1-6-2-3-7-8(4-6)18-12(10(7)11(14)17)15-9(16)5-13;/h6H,2-5,13H2,1H3,(H2,14,17)(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPYDOLWBAWAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.